7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14956728
Molecular Formula: C22H14ClNO4
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14ClNO4 |
|---|---|
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | 7-chloro-2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H14ClNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-11,19H,12H2 |
| Standard InChI Key | VCCCZXIUFNNXNK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Introduction
7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and structural characteristics. It belongs to the category of heterocyclic compounds, specifically those containing both furan and pyrrole moieties.
Synthesis
The synthesis of 7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. Common methods include the use of specific reagents such as bases or acids to facilitate reactions, along with solvents like ethanol or dichloromethane for purification processes. Reaction conditions such as temperature and time must be meticulously controlled to optimize yield and purity.
Potential Applications
This compound has potential applications in medicinal chemistry and material science. Its diverse biological activities and structural characteristics make it a candidate for further pharmacological studies. The exact mechanisms of action are not fully elucidated but are believed to involve complex interactions at the molecular level.
Chemical Reactions
The compound may undergo various chemical reactions, including those typical for heterocyclic compounds. Reactions should be conducted under controlled environments to prevent side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed for monitoring reaction progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume